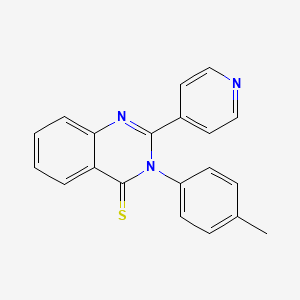
4(3H)-Quinazolinethione, 3-(4-methylphenyl)-2-(4-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione is a heterocyclic compound that features a quinazoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione typically involves the condensation of 2-aminobenzonitrile with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization and thionation steps. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of more efficient catalysts.
化学反应分析
Types of Reactions
2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: This compound is explored for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
作用机制
The mechanism of action of 2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include those related to cell signaling and proliferation.
相似化合物的比较
Similar Compounds
2-(Pyridin-4-yl)quinazoline-4(3H)-thione: Lacks the p-tolyl group, which may affect its biological activity and electronic properties.
3-(p-Tolyl)quinazoline-4(3H)-thione: Lacks the pyridin-4-yl group, which can influence its reactivity and interactions with biological targets.
Uniqueness
2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione is unique due to the presence of both the pyridin-4-yl and p-tolyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and its potential as a multifunctional material in electronic applications.
生物活性
4(3H)-Quinazolinethione, 3-(4-methylphenyl)-2-(4-pyridinyl)- is a compound that belongs to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anticancer agent and its interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of 4(3H)-quinazolinethione is characterized by a fused ring system that contributes to its biological properties. The molecular formula is C15H14N2S, and it features a thioketone functional group which is significant for its reactivity and interaction with biological systems.
Anticancer Properties
Research has demonstrated that quinazoline derivatives exhibit notable anticancer activity. For instance, studies on related compounds have shown that they act as inhibitors of multiple tyrosine kinases, including CDK2, HER2, and EGFR. These kinases are critical in cancer cell proliferation and survival.
- Inhibitory Activity : Compounds similar to 4(3H)-quinazolinethione have been evaluated for their inhibitory effects on various kinases. For example, derivatives have shown IC50 values against CDK2 as low as 0.173μM . This suggests that 4(3H)-quinazolinethione may possess comparable potency.
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves acting as ATP-competitive inhibitors. For instance, certain derivatives have been identified as non-competitive inhibitors against CDK2 while being competitive against EGFR .
Antimicrobial Activity
The quinazoline scaffold has also been explored for its antimicrobial properties:
- Antibacterial Activity : A study focused on the structure-activity relationship (SAR) of quinazolinones against methicillin-resistant Staphylococcus aureus (MRSA) indicated that modifications in the quinazoline structure could enhance antibacterial efficacy . Compounds showed synergistic effects when combined with traditional antibiotics.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties alongside their antimicrobial effects, making them potential candidates for treating infections with an inflammatory component .
Case Study: Quinazolinone Derivatives
A comprehensive study synthesized various quinazolinone derivatives and evaluated their biological activities. The findings indicated that compounds with specific substitutions exhibited enhanced inhibitory activity against target kinases:
These results underscore the potential of modifying the quinazoline structure to optimize biological activity.
Pharmacokinetic Studies
Pharmacokinetic evaluations are crucial for understanding the therapeutic potential of compounds like 4(3H)-quinazolinethione. Studies have indicated favorable absorption and distribution characteristics for certain derivatives, suggesting they may be viable candidates for further development in clinical settings .
属性
CAS 编号 |
61351-70-0 |
|---|---|
分子式 |
C20H15N3S |
分子量 |
329.4 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-2-pyridin-4-ylquinazoline-4-thione |
InChI |
InChI=1S/C20H15N3S/c1-14-6-8-16(9-7-14)23-19(15-10-12-21-13-11-15)22-18-5-3-2-4-17(18)20(23)24/h2-13H,1H3 |
InChI 键 |
PNODXCQBENFQHY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















